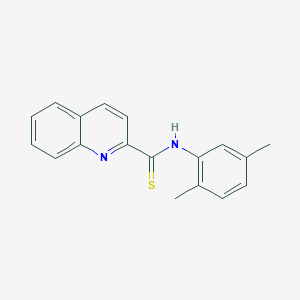

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2S/c1-12-7-8-13(2)17(11-12)20-18(21)16-10-9-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUGPOPGHHQGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,5 Dimethylphenyl Quinoline 2 Carbothioamide and Analogues

Established Synthetic Pathways for Quinoline (B57606) Core Formation

The quinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. iipseries.org Its synthesis has been a subject of extensive research for over a century, leading to the development of several classical and modern methodologies.

Classical Annulation Reactions (e.g., Friedländer, Skraup, Niementowski)

Classical annulation reactions are foundational in quinoline synthesis, offering reliable routes to the core structure from simple starting materials.

The Friedländer synthesis , first reported in 1882, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). organicreactions.orgresearchgate.net This acid- or base-catalyzed reaction proceeds via an aldol-type condensation followed by cyclodehydration. organicreactions.org The versatility of this method allows for the preparation of a wide range of substituted quinolines. organicreactions.orgpharmaguideline.com For instance, microwave-assisted Friedländer synthesis using a reusable solid acid catalyst like Nafion NR50 has been developed for a more environmentally friendly approach. mdpi.com

The Skraup synthesis , discovered in 1880, is another cornerstone method for producing quinolines. iipseries.org It involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring. pharmaguideline.com

The Niementowski quinoline synthesis utilizes the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org This reaction is thermally driven and its mechanism is thought to be similar to the Friedländer synthesis, likely proceeding through the formation of a Schiff base followed by intramolecular condensation and dehydration. wikipedia.org

| Classical Quinoline Synthesis | Reactants | Key Features | Typical Products |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or base-catalyzed condensation and cyclodehydration organicreactions.org | 2- and 3-substituted quinolines nih.gov |

| Skraup Synthesis | Aromatic amine + Glycerol + Sulfuric acid + Oxidizing agent | Dehydration of glycerol to acrolein, Michael addition, cyclization, and oxidation pharmaguideline.com | Unsubstituted or substituted quinolines iipseries.org |

| Niementowski Synthesis | Anthranilic acid + Ketone/Aldehyde | Thermally driven condensation wikipedia.org | γ-Hydroxyquinoline derivatives wikipedia.org |

Modern Cyclization and Ring-Closing Approaches

In recent years, modern synthetic methods have emerged, offering milder reaction conditions, greater functional group tolerance, and improved efficiency for quinoline synthesis.

Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, have become powerful tools. For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a one-pot synthesis of quinolines under mild conditions. mdpi.com Copper-catalyzed methods have also been developed, such as the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Electrophilic cyclization of N-(2-alkynyl)anilines offers a mild and efficient route to a variety of substituted quinolines. nih.gov This 6-endo-dig cyclization can be induced by various electrophiles like ICl, I2, Br2, and PhSeBr, leading to the formation of 3-halo-, seleno-, and sulfur-containing quinolines. nih.gov

Photochemical methods represent another modern approach. For instance, a photochemical electrophilic cyclization has been developed to form highly functionalized quinolines. nih.gov Additionally, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst like anthraquinone, provides a green and efficient synthesis of quinolines at room temperature. organic-chemistry.org

| Modern Quinoline Synthesis | Key Strategy | Catalyst/Reagent | Advantages |

| Transition-Metal Catalysis | C-H bond activation/cyclization | Cobalt, Copper, Palladium mdpi.comorganic-chemistry.orgnih.gov | High efficiency, functional group tolerance |

| Electrophilic Cyclization | 6-endo-dig cyclization of N-(2-alkynyl)anilines | ICl, I2, Br2, PhSeBr nih.gov | Mild conditions, access to diverse substitutions |

| Photochemical Synthesis | Visible-light-mediated oxidative cyclization | Organic photocatalysts (e.g., anthraquinone) organic-chemistry.org | Environmentally friendly, room temperature reactions |

Synthesis of the Carbothioamide Moiety

The carbothioamide (or thioamide) functional group is a key component of the target molecule. Its synthesis can be achieved through several reliable methods.

Formation through Isothiocyanate Condensation Reactions

A common and efficient method for the synthesis of N-aryl thioamides is the condensation of an isothiocyanate with an appropriate nucleophile. In the context of N-(2,5-dimethylphenyl)quinoline-2-carbothioamide, this would involve the reaction of 2,5-dimethylphenyl isothiocyanate with a nucleophilic quinoline precursor. The reaction of isothiocyanates with electron-rich arenes under Friedel-Crafts conditions, often catalyzed by a Brønsted superacid like triflic acid, can lead to the formation of thioamides in high yields and short reaction times. rsc.org This approach is versatile and accommodates both aromatic and aliphatic isothiocyanates. rsc.org

Functional Group Interconversions to Access Thioamides

Thioamides can also be prepared through the functional group interconversion of amides. A classic method involves the treatment of an amide with a thionating agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent. wikipedia.orgmdpi.com The latter is often preferred due to its better solubility in organic solvents. wikipedia.org

Another approach involves a two-step, one-pot sequence starting from benzanilides. This process includes the chlorination of the benzanilide (B160483) followed by a reaction with a dithiocarbamate (B8719985) salt to afford the corresponding thioamide in excellent yields. mdpi.com Additionally, the direct transamidation of thioamides has emerged as a valuable method, allowing for the conversion of one thioamide into another under mild, metal-free conditions. nih.govorganic-chemistry.org

| Thioamide Synthesis Method | Starting Materials | Reagents/Conditions | Key Features |

| Isothiocyanate Condensation | Isothiocyanate + Nucleophile (e.g., arene) | Brønsted superacid (e.g., triflic acid) rsc.org | Rapid, metal-free, high yields |

| Thionation of Amides | Amide | Phosphorus pentasulfide or Lawesson's reagent wikipedia.org | Established and widely used method |

| From Benzanilides | Benzanilide | Chlorination followed by reaction with dithiocarbamate salt mdpi.com | Two-step, one-pot, high yields |

| Transamidation | Thioamide + Amine | Metal-free conditions nih.govorganic-chemistry.org | Direct conversion of one thioamide to another |

Strategies for N-Arylation and Selective Substitution Patterns

The final stage in the synthesis of this compound involves the formation of the N-aryl bond and ensuring the correct substitution pattern on both the quinoline and phenyl rings.

Direct N-arylation of quinoline derivatives can be achieved through various cross-coupling reactions. The Chan-Lam cross-coupling, catalyzed by copper(II), is a notable method for the N-arylation of 2-quinolones using phenylboronic acids. nih.govresearchgate.net This methodology allows for the introduction of various substituents, which can modulate the electronic and solubility properties of the final molecule. nih.gov

Regioselective functionalization of the quinoline ring is crucial for introducing substituents at specific positions. Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions, while nucleophilic substitution is favored at the 2- and 4-positions. youtube.com The presence of activating or deactivating groups on the ring can further direct the position of substitution. For instance, the introduction of fluorine atoms can enhance metabolic stability and binding affinity. acs.org

Modern C-H activation strategies have provided powerful tools for the direct and regioselective functionalization of quinolines. Palladium-catalyzed C-H arylation of quinoline N-oxides at the C2 position is a well-established method. nih.gov This approach offers high regioselectivity and can be performed with various arylating agents. nih.gov

Introduction of the 2,5-Dimethylphenyl Substituent

The introduction of the 2,5-dimethylphenyl group onto the quinoline-2-carbothioamide (B1628441) scaffold is a critical step that is typically achieved through the formation of an amide or thioamide bond. This transformation generally involves the reaction of a quinoline-2-carbonyl precursor with 2,5-dimethylaniline (B45416) or a derivative thereof.

One common pathway begins with quinaldic acid (quinoline-2-carboxylic acid). The carboxylic acid is first activated to facilitate nucleophilic attack by the aniline. Activation can be achieved by converting the acid to an acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting quinoline-2-carbonyl chloride is then reacted with 2,5-dimethylaniline in the presence of a base to yield the corresponding N-(2,5-dimethylphenyl)quinoline-2-carboxamide. Subsequent thionation of the amide, using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), converts the carbonyl group into a thiocarbonyl, affording the final this compound.

Alternatively, direct coupling methods can be employed. The reaction between quinaldic acid and 2,5-dimethylaniline can be mediated by peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), particularly in the synthesis of amide precursors. nih.gov Another direct approach involves reacting 2,5-dimethylphenyl isothiocyanate with a suitable quinoline-based organometallic reagent. The 2,5-dimethylphenyl scaffold is a recognized structural feature in various antimicrobial compounds, suggesting that its incorporation can be of significant interest. nih.gov

Table 1: Representative Methods for N-Arylation

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product Type | Ref. |

| Quinaldic Acid | 2,5-Dimethylaniline | SOCl₂, then base | Amide (precursor) | N/A |

| Quinaldic Acid | 2,5-Dimethylaniline | HBTU, Triethylamine | Amide (precursor) | nih.gov |

| Quinoline-2-carboxamide (B1208818) | Lawesson's Reagent | Heat | Thioamide | N/A |

Regioselective Functionalization Protocols

Achieving the desired substitution pattern on the quinoline ring is paramount for the synthesis of the target compound and its analogues. Regioselective functionalization allows for the precise introduction of the carbothioamide group, or its precursor, at the C2 position of the quinoline nucleus.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of quinolines. mdpi.comnih.gov By using the nitrogen atom of the quinoline ring as a directing group, catalysts can selectively target the C2 or C8 positions. For the synthesis of this compound, methods that favor C2 functionalization are essential.

A particularly effective strategy involves the use of quinoline N-oxides. The N-oxide group acts as a potent directing group, facilitating functionalization at the C2 position. researchgate.net For instance, a novel method for synthesizing quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride. organic-chemistry.org This metal-free approach offers high regioselectivity and can be performed in a one-pot procedure, converting quinolines directly to quinoline-2-thiones without the need to isolate the intermediate N-oxides. organic-chemistry.org These thiones can then serve as precursors for further elaboration into the target carbothioamide.

Dearomative hydroboration is another advanced strategy that allows for regioselective modification. By using phosphine-ligated borane (B79455) complexes, boron can be selectively introduced onto the quinoline ring, creating versatile building blocks for further functionalization. nih.gov

Table 2: Comparison of Regioselective Functionalization Methods

| Method | Position Targeted | Key Features | Ref. |

| C-H Activation (N-directing) | C2, C8 | Utilizes transition metal catalysts. | mdpi.comnih.gov |

| N-Oxide Directed Functionalization | C2 | High regioselectivity, can be metal-free. researchgate.netorganic-chemistry.org | |

| Dearomative Hydroboration | C5, C6, C8 | Introduces boron for further modification. | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and atom-economical methods. The synthesis of quinoline derivatives has greatly benefited from the application of advanced techniques and green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. benthamdirect.com The application of microwave irradiation to the synthesis of quinolines often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. ijsat.orgnih.gov

Several classical named reactions for quinoline synthesis, such as the Friedländer, Combes, and Doebner-von Miller reactions, have been successfully adapted to microwave conditions. nih.govasianpubs.orgmdpi.com For example, a microwave-based Friedländer methodology allows for the synthesis of a quinoline scaffold from 2-aminophenylketones and cyclic ketones in just 5 minutes in excellent yield, using neat acetic acid as both a solvent and catalyst. nih.gov This contrasts sharply with unassisted methods that can take several days and result in poor yields. nih.gov The use of solvent-free conditions or reusable solid acid catalysts under microwave irradiation further enhances the green credentials of these synthetic protocols. asianpubs.orgmdpi.com

Table 3: Microwave-Assisted vs. Conventional Synthesis (Representative)

| Reaction | Conditions | Reaction Time | Yield | Ref. |

| Friedländer Synthesis | Acetic Acid, Conventional Heating | Several Days | Very Poor | nih.gov |

| Friedländer Synthesis | Acetic Acid, Microwave (160°C) | 5 Minutes | Excellent | nih.gov |

| Combes Synthesis | H₂SO₄, Conventional Heating | Prolonged | Variable | asianpubs.org |

| Combes Synthesis | Acidic Resin, Microwave (Solvent-Free) | Short | High | asianpubs.org |

Metal-Catalyzed and Metal-Free Approaches

The construction of the quinoline ring system can be achieved through a variety of catalytic methods, which can be broadly categorized as metal-catalyzed and metal-free.

Metal-Catalyzed Approaches: Transition metals like palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe) are widely used to catalyze the annulation and cyclization reactions that form the quinoline core. ias.ac.in These methods often involve C-H bond activation, oxidative cyclization, or coupling reactions, providing access to a diverse range of substituted quinolines. For example, Rh-catalyzed carbonylation and annulation of simple anilines with CO and alkynes allows for the direct synthesis of quinolin-2(1H)-ones through N-H and C-H bond activation. researchgate.net

Metal-Free Approaches: In line with green chemistry principles, there is a growing emphasis on developing metal-free synthetic routes to avoid the cost, toxicity, and contamination associated with transition metals. nih.govresearchgate.net These methods often utilize inexpensive and environmentally friendly catalysts like molecular iodine or employ oxidative conditions with reagents such as K₂S₂O₈. researchgate.netrsc.org Iodine, for instance, can catalyze the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org Metal-free protocols have been developed for the functionalization of C(sp³)–H bonds and tandem cyclization to produce medicinally valuable quinolines, offering an efficient and environmentally friendly alternative. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. researchgate.net This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

The synthesis of quinoline derivatives is well-suited to MCR strategies. researchgate.net The Povarov reaction, for example, is a well-established MCR that typically involves the reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.comiipseries.org The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, making it a powerful tool for creating diverse quinoline scaffolds in a highly convergent manner. rsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. uncw.edu By analyzing the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁵N, it is possible to map the molecular framework and deduce the connectivity and configuration of the constituent atoms. uncw.edu

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of protons within a molecule. uncw.edu For N-(2,5-dimethylphenyl)quinoline-2-carbothioamide, the spectrum can be divided into three distinct regions corresponding to the quinoline (B57606) ring system, the 2,5-dimethylphenyl group, and the carbothioamide linker.

Quinoline Protons: The quinoline moiety presents seven aromatic protons. rsc.org The protons of the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-5, H-6, H-7, H-8) exhibit characteristic chemical shifts and coupling patterns. rsc.orgacs.org H-4 is typically the most deshielded proton of the pyridine part of the ring system, while H-8 is often deshielded in the benzo portion due to its proximity to the nitrogen lone pair. acs.org The H-3 and H-4 protons are expected to appear as doublets due to their mutual coupling. The protons H-5 through H-8 typically form a complex set of multiplets in the aromatic region. acs.org

N-(2,5-dimethylphenyl) Protons: This group contributes three aromatic protons, which would appear as distinct singlets or doublets depending on their coupling. The two methyl groups (at C-2' and C-5') are expected to resonate as sharp singlets in the upfield region (around 2.1-2.4 ppm). nih.gov

Thioamide N-H Proton: The proton attached to the thioamide nitrogen is anticipated to be a broad singlet at a significantly downfield chemical shift, likely greater than 9.0 ppm, due to the deshielding effects of the thio-carbonyl group and potential intramolecular hydrogen bonding with the quinoline nitrogen. nih.gov

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | > 9.5 | br s | - |

| H-4 | ~8.4 | d | ~8.5 |

| H-8 | ~8.2 | d | ~8.5 |

| H-5 | ~8.0 | d | ~8.0 |

| H-3 | ~7.9 | d | ~8.5 |

| H-6, H-7 | 7.6 - 7.8 | m | - |

| Phenyl-H | 7.1 - 7.4 | m | - |

| Methyl (2x CH₃) | ~2.3 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. researchgate.net Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons and information about their hybridization and electronic environment.

Carbothioamide Carbon (C=S): The most notable signal in the ¹³C NMR spectrum is expected to be that of the thio-carbonyl carbon. This carbon is highly deshielded and typically resonates in the far downfield region, often between 198 and 201 ppm for N-aryl thioamides. nih.gov

Quinoline Carbons: The nine carbon atoms of the quinoline ring system will produce signals in the aromatic region (approximately 115-150 ppm). chemicalbook.combeilstein-journals.org The carbon atom C-2, being directly attached to the carbothioamide group, will be significantly influenced and is expected around 148-152 ppm. beilstein-journals.org The quaternary carbons (C-4a, C-8a) can also be identified within this range. chemicalbook.com

N-(2,5-dimethylphenyl) Carbons: This moiety will show six distinct aromatic carbon signals, including two signals for the methyl-substituted carbons and one for the carbon bonded to the thioamide nitrogen (C-1'). The two methyl carbons will appear at high field, typically around 18-22 ppm. nih.gov

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S | ~200 |

| C-2 (Quinoline) | ~151 |

| C-8a (Quinoline) | ~148 |

| C-4 (Quinoline) | ~140 |

| C-1' (Phenyl) | ~139 |

| C-2', C-5' (Phenyl) | ~136 |

| Aromatic C (Quinoline, Phenyl) | 120 - 135 |

| Methyl (2x CH₃) | ~21 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms. nih.gov Although less sensitive than ¹H NMR, it provides valuable data for nitrogen-containing compounds. The title compound contains two distinct nitrogen atoms: one in the quinoline ring and one in the thioamide linker.

Thioamide Nitrogen: The chemical shift for nitrogen in thioamides is typically found in the range of 135 to 160 ppm (relative to liquid NH₃). science-and-fun.de The electronic environment is influenced by the resonance between the nitrogen lone pair and the C=S double bond.

Quinoline Nitrogen: The nitrogen atom within the quinoline heterocycle is expected to have a chemical shift characteristic of sp²-hybridized nitrogen in an aromatic system. The precise shift can be influenced by substituent effects and solvent interactions.

Due to the general scarcity of ¹⁵N NMR data for this specific class of compounds, these predictions are based on established ranges for related functional groups. nih.govscience-and-fun.de

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by establishing connectivity between atoms. acs.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. acs.org For the title compound, COSY would show correlations between adjacent protons, such as H-3 and H-4 of the quinoline ring, and would help delineate the spin systems of the protons on the benzo portion of the quinoline (H-5 through H-8) and the aromatic protons of the dimethylphenyl ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). nih.gov It would allow for the straightforward assignment of protonated carbons, for example, linking the ¹H signals of the methyl groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons over two or three bonds. Key expected correlations that would confirm the structure of this compound include:

A correlation from the thioamide N-H proton to the C=S carbon, the C-2 of the quinoline, and the C-1' and C-2' of the dimethylphenyl ring.

Correlations from the quinoline H-3 proton to the C-2 and C-4a carbons.

Correlations from the methyl protons to the C-1', C-2', C-3', and C-6' carbons of the dimethylphenyl ring, confirming their positions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups. uomustansiriyah.edu.iq

Vibrational Analysis of Carbothioamide and Quinoline Functional Groups

The IR spectrum of this compound would be dominated by the characteristic vibrations of its primary functional groups.

Carbothioamide Group:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary thioamide. mdpi.comresearchgate.net

C=S Stretch (Thioamide I Band): Unlike the sharp, intense C=O stretch in amides, the C=S stretch is weaker and heavily coupled with other vibrations (C-N stretch and N-H bend). acs.org It contributes significantly to a band in the 1300-1500 cm⁻¹ region. acs.org

C-N Stretch / N-H Bend (Thioamide II & III Bands): The mixing of C-N stretching and N-H in-plane bending results in strong bands typically found around 1550 cm⁻¹ (Amide II band equivalent) and 1300-1400 cm⁻¹. mdpi.comlibretexts.org

Quinoline Functional Group:

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic rings. researchgate.net

C=C and C=N Ring Stretching: A series of sharp bands between approximately 1620 cm⁻¹ and 1450 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system. researchgate.net

C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (900-650 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern.

| Predicted IR Data for this compound | |

| Vibrational Mode | Predicted Frequency (ν, cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| C=C / C=N Ring Stretches | 1450 - 1620 |

| Thioamide I Band (C=S, C-N mix) | 1300 - 1500 |

| C-H Out-of-Plane Bending | 650 - 900 |

Identification of Intermolecular and Intramolecular Hydrogen Bonding

The structure of this compound, featuring a thioamide linker (-NH-C=S), presents the potential for hydrogen bond formation. The thioamide hydrogen (N-H) can act as a hydrogen bond donor, while the sulfur and the quinoline nitrogen atoms can serve as acceptors.

Intramolecular hydrogen bonding could potentially occur between the N-H group and the nitrogen atom of the quinoline ring, leading to the formation of a stable five-membered ring structure. Such interactions have been investigated in related quinoline carboxamide derivatives. researchgate.net The geometric arrangement of the amide or thioamide group relative to the quinoline ring is a critical factor in determining the feasibility and strength of this bond. nih.gov In similar structures, intramolecular hydrogen bonds have been observed to influence the planarity and conformation of the molecule. nih.gov

Intermolecular hydrogen bonding is also a significant factor, particularly in the solid state, where molecules can arrange into extended networks. The N-H group can form hydrogen bonds with the sulfur atom of a neighboring molecule (N-H···S), contributing to the stability of the crystal lattice. While specific crystallographic data for this compound is not detailed in the provided results, the general principles of hydrogen bonding in amides, thioamides, and quinoline derivatives suggest these interactions are highly probable. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and structural features of the compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. mdpi.com For this compound, the molecular formula is established as C₁₈H₁₆N₂S. chiralen.com HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated exact mass, typically within a few parts per million (ppm), confirming this composition. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂S |

| Calculated Exact Mass | 292.1034 g/mol |

| Expected [M+H]⁺ Ion | 293.1112 m/z |

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) provides a fingerprint that confirms its structure. The fragmentation patterns for quinoline derivatives are well-documented. chempap.org A primary fragmentation pathway for the quinoline ring itself involves the loss of hydrogen cyanide (HCN), which would result in a characteristic fragment ion. chempap.org

For the target molecule, the fragmentation is likely initiated by cleavage at the thioamide bond. Key fragmentation pathways would include:

Cleavage of the C-N bond: This would generate two primary fragments: the quinoline-2-carbothioyl cation and the 2,5-dimethylaniline (B45416) radical, or vice versa.

Cleavage of the C(S)-C(quinoline) bond: This would lead to the formation of a quinoline fragment and a 2,5-dimethylphenyl isothiocyanate fragment.

Fragmentation of the quinoline ring: Following initial cleavages, the quinoline-containing fragments would likely undergo further decomposition, notably the loss of HCN. chempap.org

Fragmentation of the dimethylphenyl group: Loss of methyl radicals (CH₃) from the dimethylphenyl moiety is also a probable event. asianpubs.org

The analysis of the relative abundance of these fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the quinoline, thioamide, and dimethylphenyl components. researchgate.netnih.govmdpi.com

| Proposed Fragment Ion | Description of Neutral Loss | Potential m/z |

|---|---|---|

| [C₁₀H₇NS]⁺ | Loss of 2,5-dimethylaniline | 173 |

| [C₉H₉N]⁺ | Loss of quinoline-2-carbothioyl radical | 121 |

| [C₉H₇N]⁺ | Quinoline radical cation | 129 |

| [C₈H₆]⁺ | Loss of HCN from quinoline fragment | 102 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound is dictated by its chromophores: the quinoline ring system, the dimethylphenyl ring, and the carbothioamide group. The extensive conjugation within the quinoline moiety gives rise to strong π → π* transitions, which are characteristic of aromatic systems and are responsible for intense absorption bands, typically in the UV region. nih.govacs.org

The electronic transitions of this compound are sensitive to the molecular environment, a phenomenon known as solvatochromism. nih.gov Changing the polarity of the solvent can alter the energy levels of the ground and excited states to different extents, leading to shifts in the absorption maxima (λ_max). researchgate.netresearchgate.net

For instance, a shift to a longer wavelength (bathochromic or red shift) upon increasing solvent polarity often indicates that the excited state is more polar than the ground state, which is common for π → π* transitions in molecules with intramolecular charge transfer (ICT) character. researchgate.net Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) can occur if the ground state is stabilized by polar solvents more than the excited state. Studying these solvatochromic shifts provides valuable information about the nature of the electronic excited states and the change in dipole moment upon excitation. nih.govresearchgate.net

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of similar compounds, such as various N-substituted quinoline-2-carboxamides and quinoline-2-carbothioamides, allows for a predictive understanding of its structural attributes.

The molecular conformation of this compound is expected to be defined by the relative orientation of the quinoline and the 2,5-dimethylphenyl rings. This orientation is largely governed by the torsion angles around the C(quinoline)-C(thioamide) and C(thioamide)-N(phenyl) bonds. In related structures, the quinoline ring system is typically planar.

The dihedral angle between the quinoline and the phenyl rings is a key conformational parameter. For instance, in N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide, this angle is 3.68(5)°, while in N-(5-acetyl-2-bromophenyl)quinoline-2-carboxamide, it is 5.59(7)°. nih.gov These small dihedral angles suggest a relatively coplanar arrangement, which can be influenced by intramolecular hydrogen bonding. In the case of this compound, an intramolecular N-H···N hydrogen bond between the thioamide hydrogen and the quinoline nitrogen is plausible, which would favor a more planar conformation.

The bond lengths and angles within the quinoline and phenyl moieties are expected to fall within standard ranges. The C=S bond of the carbothioamide group is a key feature, and its length would be indicative of the electronic environment.

A hypothetical data table for selected geometric parameters, based on known structures of similar quinoline derivatives, is presented below.

| Parameter | Expected Value Range |

| Dihedral Angle (Quinoline-Phenyl) | 5° - 25° |

| Intramolecular H-bond (N-H···N) | Possible |

The crystal packing of this compound would be dictated by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. The presence of the thioamide group provides both a hydrogen bond donor (N-H) and acceptor (C=S), facilitating the formation of intermolecular hydrogen bonding networks.

In the crystal structures of related quinoline-2-carboxamides, weak C-H···O hydrogen bonds are often observed, linking molecules into chains or more complex networks. nih.gov For the target compound, analogous C-H···S interactions are anticipated, which are generally weaker than their oxygen counterparts but can still play a significant role in crystal packing.

Furthermore, the aromatic quinoline and phenyl rings are prone to π-π stacking interactions. The centroid-centroid distances in related compounds are typically in the range of 3.5 to 3.8 Å, indicating significant stacking. nih.govnih.gov The presence of methyl groups on the phenyl ring can influence the geometry of these interactions.

A summary of potential non-covalent interactions is provided in the table below.

| Interaction Type | Potential Role in Crystal Packing |

| N-H···S Hydrogen Bonds | Formation of intermolecular chains or dimers |

| C-H···S Hydrogen Bonds | Contribution to the 3D network |

| π-π Stacking | Stabilization of the crystal lattice through aromatic ring interactions |

| C-H···π Interactions | Further stabilization of the molecular packing |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the quantum mechanical properties of molecules, providing deep insights into their behavior. For N-(2,5-dimethylphenyl)quinoline-2-carbothioamide, DFT calculations offer a foundational understanding of its molecular geometry, electronic orbital interactions, charge distribution, and predicted spectroscopic signatures. These theoretical investigations are crucial for rationalizing the compound's stability, reactivity, and potential applications.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis reveals the preferred spatial orientation of the quinoline (B57606) and dimethylphenyl rings relative to the central carbothioamide linkage.

Conformational analysis identifies various stable isomers (conformers) and the energy barriers between them. The dihedral angles between the planar quinoline ring system, the thioamide group, and the dimethylphenyl ring are critical parameters. For instance, in the related compound N-benzylquinoline-2-carbothioamide, the dihedral angle between the quinoline ring system and the thioamide group is reported to be 13.2(2)°. Similar calculations for this compound would precisely define the bond lengths, bond angles, and torsional angles, which are essential for understanding steric and electronic effects within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO, Band Gap)

Frontier Molecular Orbital (FMO) theory is pivotal for explaining the chemical reactivity and electronic properties of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the quinoline ring and the sulfur atom of the carbothioamide group.

LUMO : Represents the ability of a molecule to accept electrons. The LUMO is typically distributed over the electron-deficient parts of the molecule.

HOMO-LUMO Band Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions occurring within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, providing a visual guide to the charge distribution.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the quinoline ring and the sulfur atom.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the N-H group in the thioamide linkage is a likely positive region.

Green Regions : Represent areas of neutral potential.

The MEP map provides a clear picture of the molecule's reactivity and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge transfer and donor-acceptor (Lewis base-Lewis acid) interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM provides quantitative measures of bond strength and type.

Key parameters at the BCP include:

Electron Density (ρ(r)) : Higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

QTAIM analysis of this compound would allow for a detailed characterization of the covalent bonds within the aromatic rings and the thioamide group, as well as weaker intramolecular interactions, such as potential hydrogen bonds.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure.

NMR (Nuclear Magnetic Resonance) : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical predictions help in the assignment of experimental spectra.

IR (Infrared) : DFT can compute the vibrational frequencies and their corresponding intensities. These theoretical frequencies are often scaled to correct for anharmonicity and basis set deficiencies, providing a predicted IR spectrum that can be compared with experimental results to identify characteristic functional group vibrations, such as the N-H stretch and C=S stretch of the thioamide group.

UV-Vis (Ultraviolet-Visible) : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. This analysis helps to understand the electronic transitions, often corresponding to π→π* and n→π* transitions within the aromatic system.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Thermodynamic Properties and Stability Assessments

No studies detailing the thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy of formation) or stability assessments for this compound were identified.

Nonlinear Optical (NLO) Property Predictions

No computational predictions or experimental data regarding the nonlinear optical properties (e.g., polarizability, hyperpolarizability) of this compound could be located.

Molecular Docking Studies

Ligand-Target Protein Binding Mode Analysis

There are no available molecular docking studies that analyze the binding mode of this compound with any specific protein targets.

Prediction of Key Interacting Residues and Binding Affinities

No literature was found that predicts or discusses the key amino acid residues involved in potential protein interactions or the binding affinities for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlation of Molecular Descriptors with Biological Activity

No QSAR studies including this compound were found, and therefore no data is available on the correlation of its molecular descriptors with any biological activity.

Due to the absence of specific research on this compound in these advanced computational areas, the generation of a detailed and accurate article strictly adhering to the provided outline is not feasible at this time.

Development of Predictive Models for Mechanistic Insights

Predictive models are crucial in computational chemistry for understanding the structure-activity relationships (SAR) of a series of compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structure of a molecule with its biological activity. For quinoline derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models. nih.govnih.gov

These models provide contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. nih.gov For instance, a CoMFA model developed for a series of quinoline derivatives might indicate that bulky substituents in a particular region of the quinoline ring could enhance anticancer activity, while electronegative groups in another area might be detrimental. This information offers mechanistic insights into how the compound interacts with its biological target and guides the design of more potent analogues.

To illustrate the statistical validation of such models, the following table presents typical parameters obtained in a 3D-QSAR study of quinoline derivatives.

| Model | q² | r² | SEE | F-value | Principal Components |

| CoMFA | 0.592 | 0.966 | 0.167 | 86.831 | 2 |

| CoMSIA | 0.533 | 0.985 | 0.111 | Not Reported | 4 |

This table is representative of data from studies on quinoline derivatives and does not represent data for this compound specifically. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with biological macromolecules such as proteins and nucleic acids.

Conformational Stability and Dynamics in Biological Environments

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or within a lipid bilayer, mimicking physiological conditions. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations of the molecule and understand how it might adapt its shape to fit into a biological target's binding site. The stability of the molecule's conformation over the simulation time is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions from a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation.

Dynamic Behavior of Ligand-Receptor Complexes

When the structure of the biological target of this compound is known, MD simulations can be performed on the ligand-receptor complex to study the dynamics of their interaction. nih.govmdpi.comirins.org These simulations can reveal the key amino acid residues involved in binding, the role of water molecules in mediating the interaction, and the stability of the binding pose over time.

The analysis of MD trajectories can provide quantitative data such as binding free energies, which predict the affinity of the ligand for its receptor. The following table provides an example of the type of data that can be obtained from MD simulations of a quinoline derivative in complex with a protein kinase.

| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Interacting Residues |

| Quinoline-derivative-Kinase | 100 | 1.5 - 2.0 | Tyr73, Asp207 |

This table is based on findings from related quinoline derivatives and serves as an illustrative example. mdpi.com

By observing the dynamic behavior of the ligand in the binding pocket, researchers can gain a deeper understanding of the molecular basis of its biological activity. For example, the formation and breaking of hydrogen bonds between the ligand and the receptor can be monitored throughout the simulation, providing insights into the key interactions that stabilize the complex. mdpi.com This detailed understanding of the dynamic behavior of the ligand-receptor complex is invaluable for the rational design of new and improved therapeutic agents.

Mechanistic Insights into Biological Activities Molecular and Cellular Level

Enzyme and Protein Inhibition Mechanisms

The quinoline (B57606) scaffold is a common feature in many enzyme and protein inhibitors. Research into analogous compounds suggests several potential mechanisms of action for N-(2,5-dimethylphenyl)quinoline-2-carbothioamide, though direct evidence is currently lacking.

Topoisomerase I and II Inhibition

Topoisomerases are crucial enzymes involved in managing the topological state of DNA during replication, transcription, and repair. Many quinoline derivatives have been identified as inhibitors of both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. The planar quinoline ring system can intercalate between DNA base pairs, while various substituents can interact with the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. Future studies would be necessary to determine if this compound exhibits similar inhibitory activity.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. Quinolone antibiotics, a prominent class of DNA gyrase inhibitors, function by binding to the enzyme-DNA complex and trapping it in a state where the DNA is cleaved. This leads to a bactericidal effect. Investigation into whether this compound can inhibit bacterial DNA gyrase could reveal potential antibacterial applications.

Tubulin Polymerization Modulation

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several quinoline-based compounds have been shown to interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing microtubules, ultimately leading to cell cycle arrest and apoptosis. The potential for this compound to modulate tubulin dynamics is an unexplored area of research.

Proteasome System Interference

The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell. Inhibition of the proteasome leads to the accumulation of these proteins, causing cellular stress and triggering apoptosis. While some complex heterocyclic compounds are known to inhibit the proteasome, it is not a commonly reported mechanism for simple quinoline derivatives. Research would be required to ascertain if this compound has any effect on this cellular machinery.

Kinase Targeting (e.g., EGFR, c-Met, VEGFR2, DHODH, PDK1)

Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinoline core is a privileged scaffold in the design of kinase inhibitors. Numerous quinoline derivatives have been developed to target specific kinases such as Epidermal Growth Factor Receptor (EGFR), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical in tumor angiogenesis and metastasis. Dihydroorotate dehydrogenase (DHODH) and 3-phosphoinositide-dependent protein kinase 1 (PDK1) are other kinase targets that have been explored with quinoline-based inhibitors. The affinity and specificity of this compound for these or other kinases have not been reported.

InhA Enzyme Inhibition in Microbial Pathogens

InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Inhibition of InhA is a validated strategy for antitubercular drug development. Some quinoline-containing compounds have been investigated as potential InhA inhibitors. Determining whether this compound can inhibit this enzyme could be a valuable avenue for infectious disease research.

Cellular Pathway Modulation

While specific studies on this compound are absent, the broader family of quinoline derivatives has been widely investigated for its ability to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.govtandfonline.commdpi.com Various quinoline-based compounds have been shown to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. researchgate.net

Mechanisms observed in different quinoline derivatives include:

Activation of Caspases : Many quinoline compounds initiate apoptosis by activating key executioner proteins like caspase-3, caspase-8, and caspase-9. mdpi.comresearchgate.netnih.gov

Mitochondrial Disruption : Some derivatives cause the release of cytochrome c from mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway. tandfonline.comresearchgate.net

Regulation of Bcl-2 Family Proteins : The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is often modulated by quinoline agents to favor cell death. researchgate.netnih.gov

Generation of Reactive Oxygen Species (ROS) : An increase in intracellular ROS can lead to oxidative stress and subsequently trigger apoptosis, a mechanism reported for several novel quinoline derivatives. nih.gov

There is no specific information on how this compound affects the cell cycle. However, numerous studies have demonstrated that various quinoline derivatives can exert potent anticancer effects by interfering with cell cycle progression. nih.govtandfonline.com These compounds can induce cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.

Common mechanisms include:

G2/M Phase Arrest : Some quinoline compounds, particularly those designed as tubulin polymerization inhibitors, can halt the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis. tandfonline.com

S Phase Arrest : Other derivatives have been found to arrest cells in the S phase, often by intercalating with DNA and disrupting DNA replication. nih.gov

G1 Phase Arrest : Certain quinoline hybrids can halt cell proliferation at the G1 checkpoint, preventing entry into the DNA synthesis phase. nih.gov

The ability of a specific quinoline derivative to arrest the cell cycle at a particular phase is highly dependent on its chemical structure and its molecular target. nih.govnih.gov

| Compound Class/Derivative | Effect | Cell Line | Reference |

|---|---|---|---|

| Quinoline-Combretastatin A-4 hybrid (12c) | G2/M Phase Arrest, Apoptosis Induction | MCF-7, HL-60, HCT-116, HeLa | tandfonline.com |

| Bis-quinoline derivative (2a) | Induction of Sub-G1 peak (Apoptosis) | U937 | mdpi.com |

| Quinoline-4-carboxylic acid derivative (3j) | G2 Phase Apoptotic Cell Death | HeLa, K-562, MCF-7 | nih.gov |

| Quinoline-vinyl triamide derivative (6f) | G1 Phase Arrest | MCF-7 | nih.gov |

No studies have directly evaluated the effect of this compound on cell migration. However, research into other novel quinoline derivatives has shown that some possess the ability to inhibit this process, which is crucial for cancer metastasis. For example, a novel synthetic quinoline derivative known as DFIQ was found to inhibit the migration ability of non-small-cell lung cancer (NSCLC) cells at low, non-cytotoxic concentrations. nih.gov Similarly, quinoline-based tubulin polymerization inhibitors have also been shown to effectively inhibit cell migration, which is consistent with their mechanism of disrupting the cellular cytoskeleton. tandfonline.com

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Certain carbothioamide derivatives have been investigated for their potential to disrupt this process. The anti-angiogenic properties of such compounds may be linked to their ability to interfere with key signaling pathways that regulate endothelial cell proliferation and migration.

Research into structurally related compounds suggests that the anti-angiogenic effects can be attributed to the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor is a primary driver of angiogenesis. nih.govmdpi.com Carbothioamide-containing molecules may act as ATP-competitive inhibitors, binding to the catalytic domain of VEGFR-2 and preventing the autophosphorylation and activation of downstream signaling cascades. mdpi.com This disruption can lead to a decrease in endothelial cell growth and sprouting of new blood vessels. nih.gov Furthermore, some synthetic compounds with antioxidant properties have demonstrated an inhibitory effect on neovascularization by modulating VEGF signaling. nih.gov

Table 1: Anti-angiogenic Activity of Related Quinoline and Carbothioamide Derivatives

| Compound Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Benzo[g]quinazoline Derivatives | VEGFR-2 Inhibition | Inhibition of VEGFR-2 comparable to sorafenib | mdpi.com |

| Carbothioamide Derivative | Inhibition of blood vessel sprouting | Significant anti-angiogenic activity in rat aorta assay | nih.gov |

DNA Binding and Intercalation Mechanisms

The quinoline scaffold is a well-known DNA intercalating agent. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. mdpi.com For a molecule to intercalate effectively, it typically requires a planar aromatic ring system that can stack with the DNA base pairs. mdpi.com

The planar structure of the quinoline ring in this compound makes it a candidate for DNA intercalation. Studies on related 2-phenylquinoline-8-carboxamides have shown that for intercalative binding to occur, the phenyl ring must be essentially coplanar with the quinoline system. nih.gov The interaction is further stabilized by the π-π stacking between the aromatic system of the compound and the DNA base pairs, which leads to a decrease in π → π* transition energies, an effect known as hypochromism. mdpi.com The side chains and substituent groups on the quinoline core play a significant role in the affinity and mode of DNA binding, which can include both intercalation and minor groove binding. mdpi.com

Table 2: DNA Binding Characteristics of Related Heterocyclic Compounds

| Compound Class | Binding Mode | Binding Constant (K) | Observations | Reference |

|---|---|---|---|---|

| Acridine-Thiosemicarbazones | Intercalation & External Binding | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | High affinity to ctDNA base pairs | mdpi.com |

| 2-Phenylquinoline-8-carboxamides | Intercalation | Not specified | Coplanarity of phenyl and quinoline rings is necessary for intercalation | nih.gov |

Generation of Oxidative Stress at the Cellular Level

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and trigger apoptosis. Some quinoline derivatives have been shown to induce the generation of ROS within cells. This increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA. mdpi.com

Conversely, other studies suggest that certain quinoline derivatives can possess antioxidant properties, potentially by chelating metal ions like Fe(II) and Fe(III), which prevents the formation of free radicals through the Fenton reaction. mdpi.com They might also protect DNA from oxidative damage by directly reacting with free radicals. mdpi.com For this compound, the specific effect on cellular redox balance would depend on its unique structural features and the cellular context. However, the potential to modulate oxidative stress represents a plausible mechanism of action. For instance, studies on pyrazoline analogs containing a carbothioamide moiety have shown that these compounds can induce ROS generation, particularly mitochondrial ROS, leading to increased DNA damage and subsequent apoptosis. acs.org

Structure-Activity Relationship (SAR) Studies on Mechanistic Action

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, providing a roadmap for the design of more potent and selective derivatives.

Influence of 2,5-Dimethylphenyl Substitution Pattern on Biological Activity

The dihedral angle between the quinoline ring system and the N-phenyl ring is a critical parameter. nih.gov The methyl groups at positions 2 and 5 of the phenyl ring create steric hindrance, which can influence this angle. A study on the structurally related 2,5-dimethylphenyl quinoline-2-carboxylate revealed a significant twist between the quinoline and phenyl mean planes, with a dihedral angle of 78.8°. nih.gov This non-planar conformation might hinder classical DNA intercalation, which favors planarity, but could promote other types of interactions within a target's binding pocket. The electronic effects of the two methyl groups (weakly electron-donating) can also modulate the reactivity and binding affinity of the molecule. SAR studies on similar scaffolds have shown that the nature and position of substituents on the N-aryl ring are critical for potency. nih.gov

Role of the Carbothioamide Moiety in Target Interaction Specificity

The carbothioamide (-CSNH-) linker is a critical pharmacophore that significantly influences the biological profile of the molecule. nih.govmdpi.com It is a bioisostere of the amide (-CONH-) group but has distinct properties. The sulfur atom is larger, softer, and more polarizable than the oxygen atom, which allows for different types of interactions, such as stronger hydrogen bonding and potential coordination with metal ions in metalloenzymes. sapub.org

Impact of Quinoline Core Modifications on Mechanistic Potency

The quinoline ring is a privileged scaffold in medicinal chemistry, and modifications to this core structure can profoundly impact biological activity. biointerfaceresearch.commdpi.combenthamscience.com The introduction of various substituents at different positions on the quinoline nucleus allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2,5-dimethylphenyl quinoline-2-carboxylate |

| Sorafenib |

Potential Applications in Chemical Research and Beyond Excluding Clinical/safety

Development of Molecular Probes for Biochemical Pathways

The quinoline (B57606) nucleus is inherently fluorescent, a property that makes it a valuable component in the design of molecular probes for imaging and sensing in biochemical systems. researchgate.netresearchgate.net These probes can be engineered to detect specific ions, molecules, or changes in the microenvironment, such as pH, by modulating their photophysical properties upon interaction with the target analyte. researchgate.netrsc.org

Derivatives of quinoline are widely used in the development of fluorescent sensors. researchgate.net For instance, certain quinoline-based probes have been designed for the selective detection of metal ions like Zn2+, Fe3+, Fe2+, and Cu2+. rsc.orgresearchgate.netacs.org The mechanism of sensing often involves chelation-enhanced fluorescence, where the binding of a metal ion to the probe restricts intramolecular rotation or alters electronic properties, leading to a significant change in fluorescence intensity or color. rsc.org The carbothioamide group (-CSNH-), with its sulfur and nitrogen donor atoms, is an effective chelating site for metal ions, suggesting that N-(2,5-dimethylphenyl)quinoline-2-carbothioamide could be a candidate for developing new metal ion sensors. acs.org

Furthermore, the planar structure of the quinoline ring facilitates intercalation with biomacromolecules like DNA and RNA, making its derivatives useful for nucleic acid imaging. researchgate.net The photophysical properties, including absorption, emission wavelengths, and quantum yields, of quinoline derivatives can be fine-tuned by altering the substituents on the ring system. beilstein-journals.orgmdpi.com While specific studies on this compound as a fluorescent probe are not extensively documented, its structural components suggest a strong potential for applications in this area.

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Applications

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Quinoline-tagged organic probes | Nitro-phenolic compounds (e.g., TNP) | Photo-induced electron transfer | rsc.org |

| Quinoline-based thiazole (B1198619) derivatives | Fe3+, Fe2+, Cu2+ ions | Fluorescence quenching via chelation | acs.org |

| Quinoline derivative (DQBD) | pH (acid-responsive) | Protonation effect on fluorescence | researchgate.net |

Lead Compound Optimization for Pre-clinical Drug Discovery Programs

In drug discovery, a "lead compound" is a chemical that has promising biological activity but may require modifications to improve its properties for it to become a viable drug candidate. biobide.com The process of refining this lead is known as lead optimization. creative-biostructure.comfiveable.me This iterative process involves synthesizing and testing new analogs of the lead compound to enhance desirable characteristics such as potency, selectivity, and pharmacokinetic properties, while minimizing potential toxicity. biobide.comcreative-biostructure.com

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. slideshare.netresearchgate.net Derivatives of quinoline-2-carboxamide (B1208818) and the closely related quinoline-2-carbothioamide (B1628441) are actively investigated for various therapeutic targets. Structure-activity relationship (SAR) studies are central to the optimization process, providing insights into how specific structural modifications influence biological activity. researchgate.netresearchgate.netbirmingham.ac.uk

For example, in the development of novel P2X7 receptor antagonists, SAR studies on quinoline-carboxamide derivatives revealed that substitutions on the phenyl ring significantly impacted inhibitory potency. nih.gov Similarly, research on quinoline analogues as antivirals against Enterovirus D68 demonstrated that modifying substituents at the 3- and 6-positions of the quinoline core led to a nearly 10-fold increase in antiviral potency. nih.gov The thioamide group in this compound offers a distinct advantage over an amide, as thioamides can form stronger hydrogen bonds and exhibit different electronic and stability profiles, potentially leading to improved interactions with biological targets. researchgate.net Therefore, this compound serves as a valuable scaffold for lead optimization programs, where the dimethylphenyl group and the quinoline ring can be systematically modified to develop potent and selective therapeutic candidates for pre-clinical evaluation. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

| Compound Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| Quinoline-carboxamide derivatives | P2X7 Receptor | Phenyl ring substitutions (-OCF3, -CF3) improved inhibitory potency. | nih.gov |

| Quinoline analogues | Enterovirus D68 (VP1 protein) | A p-aminophenyl group at the 6-position and an ester at the 3-position enhanced antiviral activity. | nih.gov |

| Quinazolinone-2-carboxamides | Plasmodium falciparum | The position of substituents on the benzyl (B1604629) group was critical for antiplasmodial potency. | researchgate.net |

Advanced Materials Science Applications (e.g., Sensors, Corrosion Inhibitors)

Beyond biochemical probes, quinoline derivatives are explored for a range of applications in materials science. Their utility as chemical sensors, as discussed previously, extends to the detection of explosives and other environmentally relevant analytes. rsc.org In addition, these compounds have shown significant promise as corrosion inhibitors for metals.

Corrosion is a major issue in industrial settings, particularly in acidic environments used for processes like acid pickling and oil well acidizing. researchgate.net Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. researchgate.netbiointerfaceresearch.com The nitrogen atom in the quinoline ring and both the nitrogen and sulfur atoms in the carbothioamide group of this compound are excellent centers for coordinating with metal surfaces.

Studies on various quinoline derivatives have demonstrated their efficacy in protecting mild steel in hydrochloric acid (HCl) solutions. researchgate.netbiointerfaceresearch.comdntb.gov.ua The mechanism of inhibition involves the formation of coordination bonds between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com This adsorption process blocks the active corrosion sites and reduces the rate of both anodic metal dissolution and cathodic hydrogen evolution. Research on related quinoxaline (B1680401) and quinoline derivatives shows high inhibition efficiencies, often exceeding 90% at optimal concentrations. researchgate.netbiointerfaceresearch.com

Table 3: Corrosion Inhibition Efficiency of Quinoline Derivatives on Mild Steel in HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | biointerfaceresearch.com |

| 3-(4-methylstyryl)quinoxalin-2(1H)-one derivative (MeSQX) | 10⁻³ M | 92 | researchgate.net |

Agrochemical Applications (e.g., Herbicidal Modes of Action)

The quinoline scaffold is also a feature in compounds developed for agricultural applications, including herbicides. nih.gov Many commercial herbicides function by targeting specific biological processes in plants, such as photosynthesis. nih.govresearchgate.net Over half of the available herbicides act by inhibiting the photosynthetic electron transport (PET) chain, primarily by binding to the photosystem II (PS II) complex in the thylakoid membranes of chloroplasts. nih.govresearchgate.net

Research on quinoline-2-carboxamides, which are structurally very similar to carbothioamides, has shown that these compounds can act as potent inhibitors of photosynthetic electron transport. nih.govresearchgate.net The mode of action involves interrupting the flow of electrons, which halts the production of energy (ATP) and reducing power (NADPH) necessary for plant growth, ultimately leading to the plant's death.

Structure-activity relationship studies on halogenated 8-hydroxyquinoline-2-carboxanilides revealed that the position of substituents on the anilide ring significantly influences PET-inhibiting activity. researchgate.net For example, meta-substituted compounds showed the highest activity, with potency comparable to the commercial herbicide DCMU. researchgate.net The herbicidal potential of this compound can be inferred from these findings. The specific substitution pattern on the phenyl ring (2,5-dimethyl) would influence its binding affinity to the target site within PS II, and thus its herbicidal efficacy. This makes the compound and its analogs interesting candidates for the development of new herbicides with potentially novel modes of action or improved efficacy. nih.govmdpi.com

Table 4: Photosynthetic Electron Transport (PET) Inhibition by Quinoline-2-carboxamide Derivatives

| Compound | Substituent on Phenyl Ring | PET Inhibition (IC50, µmol/L) | Reference |

|---|---|---|---|

| N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide | 3-Fluoro | 2.1 | researchgate.net |

| N-(3-Chlorophenyl)-8-hydroxyquinoline-2-carboxamide | 3-Chloro | 2.5 | researchgate.net |

| N-(3-Bromophenyl)-8-hydroxyquinoline-2-carboxamide | 3-Bromo | 3.5 | researchgate.net |

Future Research Directions and Challenges

Rational Design of Highly Selective and Potent Molecular Probes

A primary objective in the evolution of N-(2,5-dimethylphenyl)quinoline-2-carbothioamide will be the rational design of analogues that can serve as highly selective and potent molecular probes. This involves a deep understanding of its structure-activity relationships (SAR). tandfonline.comrsc.org The quinoline (B57606) nucleus is a versatile scaffold, and modifications to its substituents can significantly influence its pharmacological properties. tandfonline.com

Future research will likely focus on systematic modifications at several key positions:

The Quinoline Core: Introduction of various substituents, such as electron-donating or electron-withdrawing groups, can alter the electronic properties and binding affinities of the molecule. For instance, SAR studies on other quinoline-based compounds have shown that the placement of a fluorine atom can enhance antibacterial activity. tandfonline.com

The Phenyl Ring: The 2,5-dimethyl substitution pattern on the phenyl ring is a starting point. The synthesis and evaluation of analogues with different substitution patterns will be crucial to optimize potency and selectivity.

The Carbothioamide Linker: The thioamide group itself is a key functional group. Comparing its activity with the corresponding carboxamide can reveal the importance of the sulfur atom for biological activity. Research on quinazolinone-2-carbothioamide derivatives has indicated that the thioamide group can be critical for potent inhibitory activity through specific hydrogen bonding interactions.

The goal of these design strategies is to create molecules with predictable photophysical and biological properties, making them suitable for applications such as live-cell imaging and as tools to investigate specific biological pathways. researchgate.nettandfonline.comijpsjournal.com

Exploration of Novel Biological Targets and Unconventional Therapeutic Pathways

Quinoline derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. researchgate.netresearchgate.net A significant avenue of future research for this compound will be the identification of its specific biological targets and the elucidation of the therapeutic pathways it modulates.

Based on the activities of related compounds, potential areas of investigation include:

Anticancer Activity: Many quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as tyrosine kinases (e.g., c-Met, EGFR, VEGFR), topoisomerases, and tubulin polymerization. acs.org They can also induce apoptosis, disrupt cell migration, and inhibit angiogenesis. researchgate.nettandfonline.com Research on quinoline-2-carboxamides has shown their potential as inhibitors of Pim-1 kinase, which is implicated in prostate cancer.